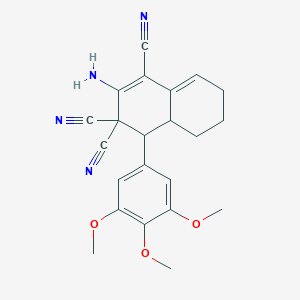
N,N'-bis(2,3-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE is a synthetic organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of 2,3-dichloroaniline with tetrafluorophthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, usually around 100-120°C, and stirred for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl groups are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as sodium methoxide, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted phenyl derivatives, while oxidation may produce quinones .
Aplicaciones Científicas De Investigación
N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl and tetrafluorobenzene groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
N1,N4-BIS(2,3-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar in structure but lacks the tetrafluorobenzene group.
N1,N4-BIS(2,6-DICHLOROPHENYL)BENZENE-1,4-DICARBOXAMIDE: Similar but with different substitution pattern on the phenyl rings.
Uniqueness
N1,N4-BIS(2,3-DICHLOROPHENYL)-2,3,5,6-TETRAFLUOROBENZENE-1,4-DICARBOXAMIDE is unique due to the presence of both dichlorophenyl and tetrafluorobenzene groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C20H8Cl4F4N2O2 |
|---|---|
Peso molecular |
526.1 g/mol |
Nombre IUPAC |
1-N,4-N-bis(2,3-dichlorophenyl)-2,3,5,6-tetrafluorobenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C20H8Cl4F4N2O2/c21-7-3-1-5-9(13(7)23)29-19(31)11-15(25)17(27)12(18(28)16(11)26)20(32)30-10-6-2-4-8(22)14(10)24/h1-6H,(H,29,31)(H,30,32) |
Clave InChI |
GWSSRVGROAWFGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=C(C(=C(C(=C2F)F)C(=O)NC3=C(C(=CC=C3)Cl)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B15016618.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B15016620.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B15016629.png)
![2-ethoxy-4-((E)-{[(4-methylphenoxy)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15016630.png)
![4-tert-butyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B15016633.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B15016638.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15016639.png)
![4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15016655.png)

![2-fluoro-N-(3-{[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B15016658.png)
![(3E)-N-(4-fluorophenyl)-3-{2-[(4-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15016661.png)
![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2,4-dinitroaniline](/img/structure/B15016670.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15016675.png)
